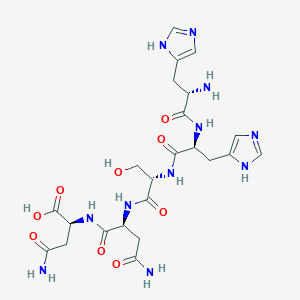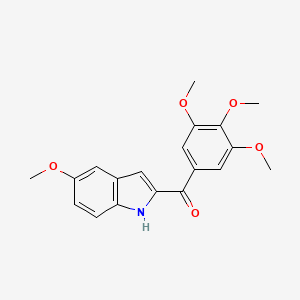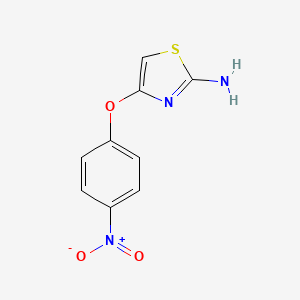
2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)- is a chemical compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This compound, in particular, has unique stereochemistry, which can influence its reactivity and interactions with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)- typically involves the cyclization of suitable precursors under acidic or basic conditions. Common synthetic routes may include the use of starting materials such as dihydroxy acids or lactones, which undergo cyclization to form the furanone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone to dihydrofuran derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydrofuran derivatives.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3R,4R)-: A stereoisomer with different biological activity.
2(3H)-Furanone, dihydro-3,4-dihydroxy-4-methyl-: A similar compound with a different substitution pattern.
2(3H)-Furanone, dihydro-3,4-dihydroxy-3-ethyl-: Another analog with a different alkyl group.
Uniqueness
The uniqueness of 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl-, (3S,4S)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological interactions
Propriétés
Numéro CAS |
292177-96-9 |
|---|---|
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
(3S,4S)-3,4-dihydroxy-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O4/c1-5(8)3(6)2-9-4(5)7/h3,6,8H,2H2,1H3/t3-,5-/m0/s1 |
Clé InChI |
OHTGZAWPVDWARE-UCORVYFPSA-N |
SMILES isomérique |
C[C@@]1([C@H](COC1=O)O)O |
SMILES canonique |
CC1(C(COC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
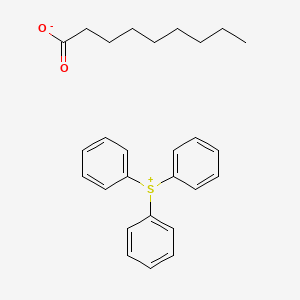


![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)
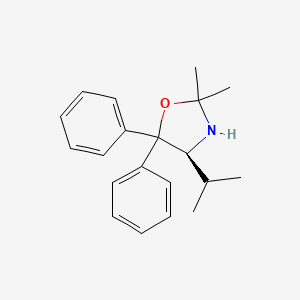
![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)

![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)
